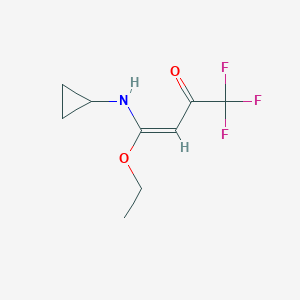![molecular formula C11H19NO3 B13905336 Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties. It is often used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester typically involves the transformation of tert-butyl (S)-4-methyleneprolinate into the desired spirocyclic compound. One common method involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . This reaction is highly enantioselective and provides the desired product with high optical purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of readily available raw materials and simple reaction conditions makes this method suitable for large-scale production . The process involves careful control of reaction parameters such as temperature, solvent, and catalyst concentration to achieve consistent results.
化学反応の分析
Types of Reactions
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学的研究の応用
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester has several applications in scientific research:
作用機序
The mechanism of action of (S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. In the case of its use in antiviral agents, the compound acts as an inhibitor of non-structural protein 5A (NS5A), a key protein involved in the replication of the hepatitis C virus . The spirocyclic structure allows the compound to fit into the active site of the protein, blocking its function and preventing viral replication.
類似化合物との比較
Similar Compounds
5-azaspiro[2.4]heptane-6-carboxylic acid: A similar compound with a different substituent at the 6-position.
4-methyleneproline derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester is unique due to its combination of a spirocyclic structure and specific functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research. Its high optical purity and stability further enhance its utility in the synthesis of complex molecules and pharmaceuticals .
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-8(13)6-11(12)4-5-11/h8,13H,4-7H2,1-3H3/t8-/m0/s1 |
InChIキー |
MTKSPENKSQMKEO-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC12CC2)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC12CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)

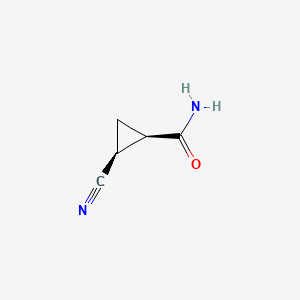
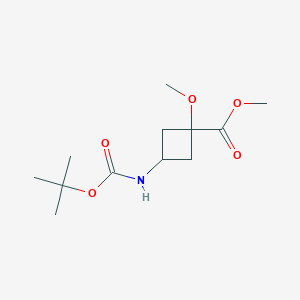
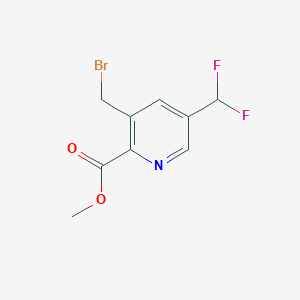
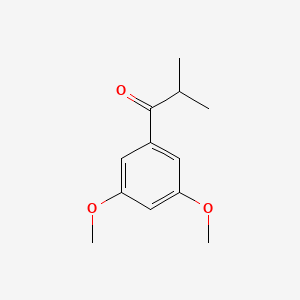
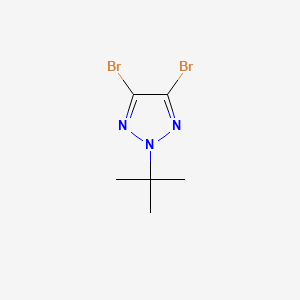
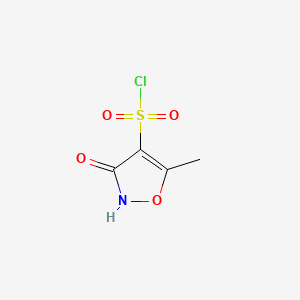

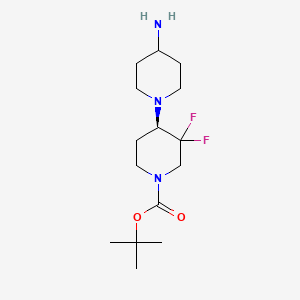
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)

